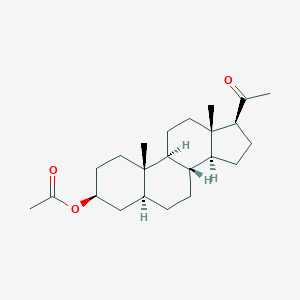![molecular formula C14H12O B106197 2-([1,1'-Biphenyl]-4-yl)acetaldehyde CAS No. 61502-90-7](/img/structure/B106197.png)
2-([1,1'-Biphenyl]-4-yl)acetaldehyde
准备方法
KW-2170 的合成涉及多个步骤:
铜催化芳基化: 3-甲基-6-硝基吲唑与 2-溴-6-甲氧基苯甲酸芳基化形成中间体。
还原: 在碳载钯催化下,使用水合肼还原中间体的硝基。
分子内环化: 羧酸在热多聚磷酸中进行环化,形成吡唑并吖啶体系。
桑德迈尔反应: 将氨基转化为溴化物。
甲醚裂解: 溴化物在热乙酸中用氢溴酸裂解形成酚。
溴化: 用单质溴在低温下溴化酚。
甲酰化: 使用二氯甲基甲醚和四氯化钛引入甲酰基。
氧化裂解: 醛在贝耶尔-维利希重排条件下进行氧化裂解,形成二酚化合物。
选择性乙酰化和甲基化: 一个羟基被乙酰化,另一个羟基被甲基化。
苄基溴化: 用 N-溴代琥珀酰亚胺溴化侧链甲基。
置换和水解: 苄基溴用乙醇胺置换,然后水解形成胺。
进一步置换: 用热的 1,3-丙二胺置换芳香溴化物。
氢解: 剩余的溴化物在碳载钯催化下进行氢解。
最终甲醚裂解: 最终化合物通过在热盐酸中裂解甲醚获得.
化学反应分析
KW-2170 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌。
还原: 还原反应可以将硝基转化为氨基。
取代: 该化合物发生取代反应,例如桑德迈尔反应,将氨基转化为溴化物。
环化: 分子内环化反应形成吡唑并吖啶体系。
裂解: 甲醚和酚酸酯可以在特定条件下被裂解.
科学研究应用
KW-2170 因其抗肿瘤活性而被广泛研究。它对各种癌细胞系表现出显著的抗肿瘤活性,包括肉瘤、乳腺癌和纤维肉瘤。该化合物在几种鼠类癌模型中显示出比阿霉素更好的活性。KW-2170 还表现出对表达高水平 P-糖蛋白的多药耐药肿瘤的低交叉耐药性。 这使其成为治疗阿霉素难治性实体瘤的有希望的候选药物 .
作用机制
KW-2170 通过嵌入 DNA、抑制 DNA 合成和诱导由拓扑异构酶 II 介导的 DNA 裂解来发挥其作用。这会导致 DNA 复制和转录的破坏,最终导致细胞死亡。 该化合物的平面分子结构使其能够与 DNA 立体特异性地相互作用,增强其抗肿瘤活性 .
相似化合物的比较
KW-2170 与其他 DNA 嵌入剂(如阿霉素)相比。虽然这两种化合物具有相似的作用机制,但 KW-2170 与较少的的心脏毒性相关。此外,与阿霉素相比,KW-2170 在某些癌症模型中表现出更高的抗肿瘤活性以及更好的治疗指数。 类似的化合物包括其他吡唑并吖啶酮衍生物和拓扑异构酶 II 抑制剂 .
属性
IUPAC Name |
2-(4-phenylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDMZCMVYZLDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392980 | |
| Record name | 4-biphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61502-90-7 | |
| Record name | 4-biphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | biphenyl-4-ylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)


![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)




![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)



